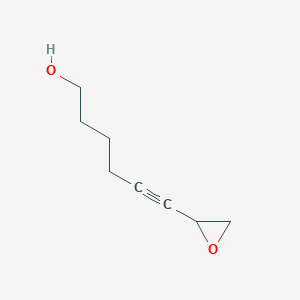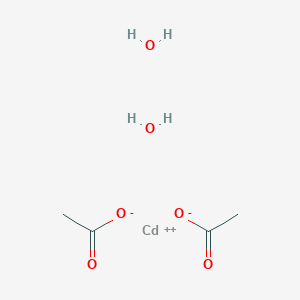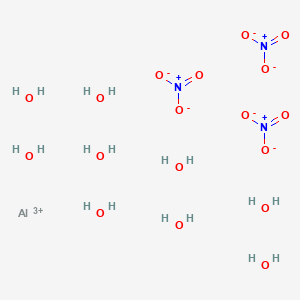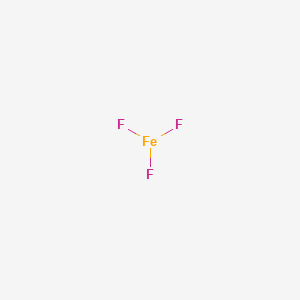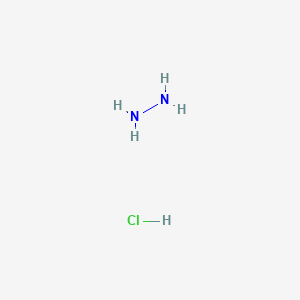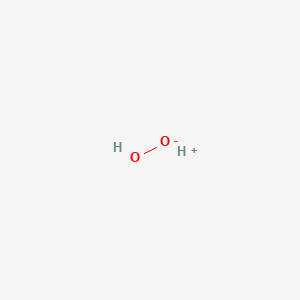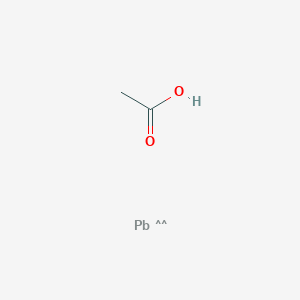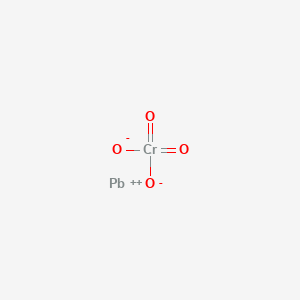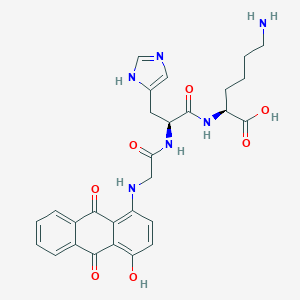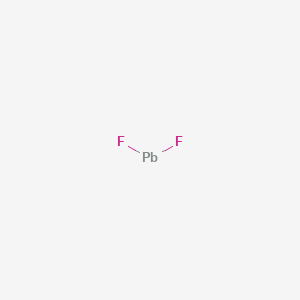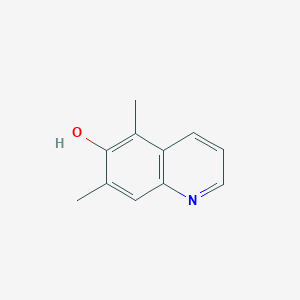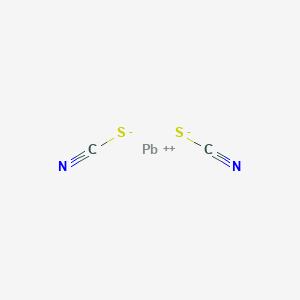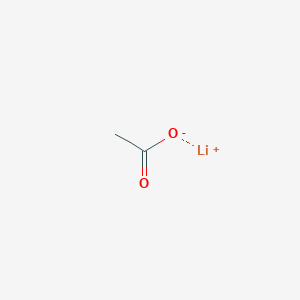
Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline, also known as YG-6, is a hexapeptide that has been extensively researched for its potential therapeutic applications. This peptide is composed of six amino acids, namely tyrosine, glycine, proline, leucine, phenylalanine, and proline, arranged in a specific sequence.
Aplicaciones Científicas De Investigación
Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has been studied extensively for its potential therapeutic applications in various fields such as cancer, cardiovascular disease, and neurodegenerative disorders. In cancer research, Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In cardiovascular research, Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has been shown to reduce blood pressure and improve endothelial function. In neurodegenerative disorder research, Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has been shown to protect neurons from oxidative stress and prevent cognitive decline.
Mecanismo De Acción
The mechanism of action of Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline is not fully understood, but it is believed to act through multiple pathways. Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has been shown to activate the PI3K/AKT pathway, which is involved in cell survival and proliferation. Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline also activates the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival.
Efectos Bioquímicos Y Fisiológicos
Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has been shown to have various biochemical and physiological effects. In vitro studies have shown that Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline can increase cell viability, reduce cell apoptosis, and inhibit cell proliferation. In vivo studies have shown that Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline can reduce blood pressure, improve endothelial function, and protect neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has several advantages for lab experiments. It is stable, easy to synthesize, and has low toxicity. However, Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has some limitations, such as its high cost and limited solubility in water. Additionally, Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline has not been extensively studied in clinical trials, so its safety and efficacy in humans are not fully understood.
Direcciones Futuras
For Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline research include studying its potential therapeutic applications in other fields and optimizing its synthesis method.
Métodos De Síntesis
Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the stepwise addition of protected amino acids to a resin-bound peptide chain, while LPPS involves the coupling of amino acids in solution. Both methods have been used successfully to synthesize Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline, with SPPS being the preferred method due to its higher yield and purity.
Propiedades
Número CAS |
137372-36-2 |
|---|---|
Nombre del producto |
Tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline |
Fórmula molecular |
C36H48N6O8 |
Peso molecular |
692.8 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C36H48N6O8/c1-22(2)18-27(33(46)40-28(20-23-8-4-3-5-9-23)35(48)42-17-7-11-30(42)36(49)50)39-34(47)29-10-6-16-41(29)31(44)21-38-32(45)26(37)19-24-12-14-25(43)15-13-24/h3-5,8-9,12-15,22,26-30,43H,6-7,10-11,16-21,37H2,1-2H3,(H,38,45)(H,39,47)(H,40,46)(H,49,50)/t26-,27-,28-,29-,30-/m0/s1 |
Clave InChI |
GWXOEHPRWMAKPT-IIZANFQQSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N |
Otros números CAS |
137372-36-2 |
Secuencia |
YGPLFP |
Sinónimos |
TGPLPP Tyr-Gly-Pro-Leu-Phe-Pro tyrosyl-glycyl-prolyl-leucyl-phenylalanyl-proline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



